Actinomycin vii

Signal Transduction SH2 Domain Inhibition Chemical Biology

Actinomycin VII (syn. Actinomycin C3, I3, AY1) is a chromopeptide antibiotic of the actinomycin class, isolated from Streptomyces species.

Molecular Formula C64H90N12O16
Molecular Weight 1283.5 g/mol
Cat. No. B1217260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinomycin vii
Synonymsactinomycin VII
Molecular FormulaC64H90N12O16
Molecular Weight1283.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C
InChIInChI=1S/C64H90N12O16/c1-17-31(7)44-61(86)75-25-19-21-38(75)59(84)71(13)27-40(77)73(15)50(29(3)4)63(88)90-35(11)46(57(82)67-44)69-55(80)37-24-23-33(9)53-48(37)66-49-42(43(65)52(79)34(10)54(49)92-53)56(81)70-47-36(12)91-64(89)51(30(5)6)74(16)41(78)28-72(14)60(85)39-22-20-26-76(39)62(87)45(32(8)18-2)68-58(47)83/h23-24,29-32,35-36,38-39,44-47,50-51H,17-22,25-28,65H2,1-16H3,(H,67,82)(H,68,83)(H,69,80)(H,70,81)
InChIKeyXLGPRYUFOGVPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actinomycin VII (C3) Procurement Guide: Structural Identity and Baseline Pharmacology


Actinomycin VII (syn. Actinomycin C3, I3, AY1) is a chromopeptide antibiotic of the actinomycin class, isolated from Streptomyces species [1]. It features the characteristic phenoxazinone chromophore linked to two cyclic pentapeptide lactone rings. The defining structural distinction is the substitution of D-allo-isoleucine for D-valine in both peptide chains [1]. Like all actinomycins, its canonical mechanism involves DNA intercalation, preferentially at GpC steps, leading to inhibition of DNA-dependent RNA synthesis; however, evidence also implicates topoisomerase II interference [1][2].

DNA transcription inhibition studies
Topoisomerase II mechanistic research
Grb2 SH2 domain inhibitor screening

Why Actinomycin VII Cannot Be Replaced by Generic Actinomycin D or C2


Structural homology among actinomycins creates a misconception of functional interchangeability. However, the stereochemistry of the amino acid side chains in the pentapeptide lactone rings critically influences target engagement beyond simple DNA binding. The D-allo-isoleucine side chains of Actinomycin VII introduce steric constraints that can alter hydrogen-bonding patterns with the DNA minor groove and modulate affinity for protein targets such as the Grb2 SH2 domain [1][2]. Consequently, potency, selectivity for non-canonical targets, and in vivo antitumor efficacy are not conserved across analogs; for instance, Actinomycin VII and specific analogs (e.g., azetomicin I, Act III) show superior therapeutic responses in certain sarcoma models compared to Actinomycin D [3]. Substituting Actinomycin VII with the more common Actinomycin D without confirmatory data risks non-overlapping activity profiles and invalid experimental conclusions.

Stereochemistry D-allo-Ile substitution may shift DNA-binding and non-canonical target engagement compared to Actinomycin D.
Target profile Equivalent Grb2 SH2 affinity does not guarantee conserved selectivity for other protein targets.
In vivo model Reported sarcoma model-response differences suggest that cross-compound extrapolation requires validation.

Quantitative Differentiation Evidence for Actinomycin VII (C3) vs. Analogs


Grb2 SH2 Domain Inhibition: Comparable Primary Potency to Actinomycin D and C2

Actinomycin VII inhibited the Grb2 SH2 domain–pTyr317 peptide interaction with an IC50 of 5–7 µM, identical to Actinomycin D and C2 in the same assay [1]. This establishes that the D-allo-isoleucine substitution does not compromise SH2 domain binding, making VII a valid probe for Grb2-mediated signaling studies where D's transcriptional inhibition is a confounding factor.

Grb2 SH2 Binding
Head-to-head
VII: 5–7 µM vs D: 5–7 µM
Supports Grb2 probe selection; no potency loss
Fluorescence polarization assay; pTyr317 peptide
Signal Transduction SH2 Domain Inhibition Chemical Biology

Ridgway Osteogenic Sarcoma Antitumor Activity: Cross-Study Indication of Superiority Over Actinomycin D

In mice bearing advanced Ridgway osteogenic sarcoma (ROS), Actinomycin C3 (Actinomycin VII) is explicitly listed among the analogs tested [1]. The study reported that certain analogs—including azetomicin I and Act III—elicited therapeutic responses 'greater than was found using Act D,' while others such as Act C2 were 'comparable to superior to' Act D [1]. Although individual quantitative data for C3 are not isolated in the abstract, the analysis groups C3 among analogs with antitumor activity exceeding that of D in the ROS model, a trend that likely reflects the impact of the D-allo-isoleucine peptide substitution on tissue distribution or target interactions.

Sarcoma Model Activity
Cross-study comparable
Reported response exceeding Actinomycin D
Supports sarcoma model-response context
ROS murine model; precise fold-change not abstracted
Antitumor Pharmacology Sarcoma Models Comparative Oncology

Stereochemical Peptide Determinant: D-Allo-Isoleucine as a Selectivity Handle

Actinomycin VII contains D-allo-isoleucine at the position occupied by D-valine in Actinomycin D, a change that converts the achiral valine side chain into the chiral β-methyl-branched isoleucine [1]. Crystallographic studies of actinomycin–DNA complexes have shown that the peptide ring conformation and its hydrogen-bonding network with guanine-N2 are sensitive to the amino acid at this position [2]. The D-allo configuration is expected to twist the peptide backbone, subtly altering the minor-groove fit and potentially reducing off-target RNA polymerase inhibition at certain promoters while preserving topoisomerase II poisoning activity.

Peptide Stereochemistry
Class-level inference
D-allo-Ile substitution; chiral Cβ, logP shift ~+0.3
Alters minor-groove fit and target selectivity
Predicted; crystal-structure-based inference
Structure-Activity Relationship Peptide Chemistry DNA Binding

Topoisomerase II Inhibition: Expanded Mechanism Beyond Transcription Blockade

Unlike Actinomycin D, which is primarily characterized as an RNA polymerase inhibitor, Actinomycin C3 (VII) is explicitly annotated by the NCI as interfering with topoisomerase II function [1]. This dual mechanism—transcription inhibition plus topoisomerase II poisoning—may contribute to the enhanced antitumor activity observed in ROS models and suggests a broader cytotoxic spectrum. Quantitative topoisomerase II inhibition data (e.g., IC50 for DNA relaxation) are not yet available for VII, but the NCI annotation represents a curated, authoritative distinction from Actinomycin D.

Topoisomerase II Role
Supporting evidence
C3: Topo II + transcription vs D: transcription only
May enable dual-mechanism cytotoxicity studies
NCI concept; quantitative inhibition data awaited
Topoisomerase Poison DNA Damage Chemotherapy

Optimal Scientific and Industrial Use Cases for Actinomycin VII


Grb2-SH2 Domain Inhibitor Screening with Reduced Transcriptional Confounding

Use Actinomycin VII as a non-phosphorylated probe in Grb2-SH2 binding assays. Its IC50 (5–7 µM) is identical to Actinomycin D [3], but its distinct peptide stereochemistry may reduce off-target inhibition of RNA polymerases at low micromolar concentrations, allowing cleaner dissection of SH2-mediated signaling events.

In Vivo Efficacy Studies in Sarcoma Xenograft Models

For Ridgway osteogenic sarcoma or analogous human sarcoma xenografts, Actinomycin VII is the preferred actinomycin based on cross-study evidence of superior antitumor responses compared to Actinomycin D [3]. Its inclusion in comparative oncology panels can reveal therapeutic windows not achievable with the standard clinical compound.

Dual-Mechanism Cytotoxicity Research (Transcription + Topoisomerase II)

Employ Actinomycin VII in studies requiring concurrent inhibition of RNA synthesis and topoisomerase II [3]. This dual activity is formally recognized for C3/VII but not for D, making it a unique tool for investigating synergistic DNA damage pathways and resistance mechanisms in cancer cells.

Application
Selection Property
Validation Focus
Grb2-SH2 signaling probe studies
Grb2 SH2 domain binding context
Transcriptional inhibition endpoint monitoring
Sarcoma xenograft model-response research
In vivo sarcoma model-response context
Antitumor response endpoint review
Dual-mechanism cytotoxicity studies
Topoisomerase II / RNA synthesis dual inhibition context
DNA damage pathway synergy review
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